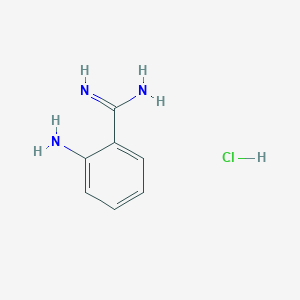

2-Aminobenzamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminobenzamidine hydrochloride is an organic compound with the molecular formula C7H10ClN3. It is a derivative of benzamidine and is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically handled as a hydrochloride salt, which is a white, water-soluble solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzamidine hydrochloride generally involves the following steps:

Starting Material: The process begins with 2-aminobenzonitrile.

Formation of 2-Aminobenzamidoxime: A suspension of 2-aminobenzonitrile, sodium methoxide, and hydroxylamine hydrochloride in methanol is heated under reflux for 18 hours. The mixture is then concentrated to an oil, partitioned between ethyl acetate and sodium hydroxide solution, and extracted with ethyl acetate.

Reduction to 2-Aminobenzamidine: The 2-aminobenzamidoxime is then reduced using wet Raney nickel in ethanol under hydrogen at 60°C for 16 hours. The catalyst is removed, and the solvent is evaporated.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzamidine hydrochloride undergoes various chemical reactions, including:

Reduction: The reduction of 2-aminobenzamidoxime to 2-aminobenzamidine using hydrogen and a nickel catalyst.

Substitution: The compound can participate in substitution reactions, particularly involving the amino group.

Common Reagents and Conditions:

Hydrogen and Nickel Catalyst: Used in the reduction of 2-aminobenzamidoxime.

Hydrochloric Acid: Used to precipitate the hydrochloride salt.

Major Products:

This compound: The primary product formed from the reduction and subsequent precipitation reactions.

Scientific Research Applications

2-Aminobenzamidine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing other compounds and as a ligand in coordination chemistry.

Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

2-Aminobenzamidine hydrochloride exerts its effects primarily through inhibition of serine proteases. The amidine group interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis . This mechanism is crucial for its use in studying enzyme kinetics and developing protease inhibitors.

Comparison with Similar Compounds

Benzamidine: A simpler aryl amidine with similar inhibitory properties against serine proteases.

4-Aminobenzamidine: Another derivative with similar applications in enzyme inhibition.

Uniqueness: 2-Aminobenzamidine hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain proteases. Its solubility and stability as a hydrochloride salt make it particularly useful in various research applications.

Properties

IUPAC Name |

2-aminobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBEDXMYPINIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2866619.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2866623.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2866642.png)